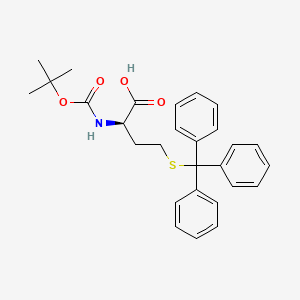

(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid

Beschreibung

(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid is a specialized amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:

- A tert-butoxycarbonyl (Boc) group protecting the amine at position 2.

- A tritylthio (Trt-S) group at position 4, which protects the thiol functionality.

- A butanoic acid backbone with (R)-configuration at the α-carbon.

The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while the Trt-S group provides stability against oxidation and nucleophilic attacks during synthesis . This compound is critical for constructing cysteine-containing peptides, where controlled disulfide bond formation is essential .

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAYCOKLWMVUSV-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679791 | |

| Record name | N-(tert-Butoxycarbonyl)triphenyl-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301706-43-3 | |

| Record name | N-(tert-Butoxycarbonyl)triphenyl-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Retrosynthetic Analysis

The target compound is derived from (R)-2-amino-4-mercaptobutanoic acid through sequential protection:

-

Amine Protection : Boc anhydride under basic conditions.

-

Thiol Protection : Trityl chloride (Trt-Cl) in the presence of a mild base.

Challenges include minimizing racemization during protection and achieving high enantiomeric excess (ee). The patent CN113214123A highlights the use of chiral resolving agents like L-dibenzoyl tartaric acid to isolate the R-enantiomer.

Stepwise Synthesis and Optimization

Boc Protection of the Amine Group

Procedure :

-

Dissolve (R)-2-amino-4-mercaptobutanoic acid (1.0 equiv) in tetrahydrofuran (THF).

-

Add Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir at 25°C for 12 hours.

Yield : 85–90% (crude).

Key Data :

Trityl Protection of the Thiol Group

Procedure :

-

Dissolve Boc-protected intermediate (1.0 equiv) in dichloromethane (DCM).

-

Add Trt-Cl (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

-

Stir at 0°C for 2 hours, then warm to 25°C for 6 hours.

Yield : 78–82% after column chromatography (hexane:ethyl acetate = 3:1).

Key Data :

Enantiomeric Purification

Procedure :

-

Dissolve the crude product in ethyl acetate.

-

Add L-dibenzoyl tartaric acid (0.5 equiv) and stir at 50°C for 1 hour.

-

Filter the diastereomeric salt and treat with saturated NaHCO to liberate the free acid.

Result : ee > 99.4% (chiral HPLC, Chiralpak IA column).

Scalability and Industrial Relevance

The process is scalable to multi-kilogram batches with consistent ee (>99%) and purity (>99.6%). Industrial protocols prioritize:

-

Cost-Efficiency : Replacing THF with 2-Me-THF for Boc protection reduces toxicity.

-

Green Chemistry : Recycling DCM via distillation minimizes waste.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

-

HPLC Conditions : Chiralpak IA column, hexane:isopropanol (80:20), 1.0 mL/min.

-

Retention Time : 12.4 min (R-enantiomer), 14.1 min (S-enantiomer).

Applications in Drug Development

The compound’s stability under acidic conditions (Boc group) and resistance to oxidation (Trt group) make it ideal for:

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.

Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Boc and trityl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrochloric acid for trityl).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Dithiothreitol in aqueous buffer at pH 7-8.

Deprotection: Trifluoroacetic acid in dichloromethane for Boc removal; hydrochloric acid in methanol for trityl removal.

Major Products

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiols.

Deprotection: Free amino and thiol groups.

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

2.1 Role as a Building Block

(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid serves as a crucial building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group provides protection for the amine functionality during peptide coupling reactions, allowing for selective modifications without interfering with other reactive sites.

2.2 Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of Boc-protected amino acids in synthesizing bioactive peptides that exhibit antimicrobial properties. The incorporation of this compound facilitated the formation of peptide bonds while maintaining the integrity of sensitive functional groups .

Drug Development

3.1 Potential Therapeutic Applications

The compound has shown promise in drug design, particularly as a precursor for developing inhibitors targeting specific biological pathways. Its structural features allow it to mimic natural substrates, which is advantageous in designing enzyme inhibitors.

3.2 Case Study: Antifungal Agents

Research has indicated that derivatives of this compound can be modified to create antifungal agents by substituting different side chains. Such modifications have led to compounds that demonstrate enhanced activity against resistant fungal strains .

Biochemical Studies

4.1 Investigation of Protein Interactions

The tritylthio group in this compound can be utilized in studying protein interactions through labeling techniques. This property is particularly useful in elucidating the mechanisms of enzyme action and substrate specificity.

4.2 Case Study: Enzyme Kinetics

In a kinetic study, researchers employed this compound to investigate the binding affinity of various substrates to enzymes involved in metabolic pathways. The results highlighted the importance of structural modifications in influencing enzyme-substrate interactions .

Summary of Findings

Wirkmechanismus

The mechanism by which ®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid exerts its effects depends on the context of its use. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, while the trityl group protects the thiol group. These protecting groups can be selectively removed to allow for further functionalization.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Synthesis Efficiency : The Trt-S group in the target compound enables >90% yield in SPPS, compared to 75–80% for Acm-protected analogues due to fewer side reactions .

- Thermal Stability : Boc-Trt-S derivatives remain stable at 25°C for >6 months, whereas Fmoc-Trt-S analogues degrade within 3 months under basic conditions .

- Applications : The compound is pivotal in synthesizing HIV protease inhibitors, where controlled thiol deprotection is critical .

Biologische Aktivität

(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid, also known by its CAS number 201419-16-1, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₃₁NO₄S

- Molecular Weight : 341.52 g/mol

- CAS Number : 201419-16-1

- InChI Key : YBAYCOKLWMVUSV-DEOSSOPVSA-N

This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- CYP Enzyme Inhibition : This compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP2C19, CYP2C9, CYP2D6, and CYP3A4. These enzymes are critical for drug metabolism, suggesting that the compound may influence the pharmacokinetics of co-administered drugs .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in the G1/S phase .

- Transporter Interaction : The compound is also noted for its potential to act as a substrate for P-glycoprotein (P-gp), which is involved in drug transport across cell membranes, potentially affecting drug absorption and resistance mechanisms in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that this compound derivatives possess varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and K562 (leukemia). The following table summarizes the IC₅₀ values for selected derivatives:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 1.171 |

| Compound B | K562 | 1.616 |

| Compound C | HEL | 0.987 |

These results suggest that structural modifications can significantly enhance anticancer activity.

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various derivatives of this compound on human leukemia and breast cancer cell lines. The findings indicated that compounds with electron-donating groups exhibited higher cytotoxicity compared to those with electron-withdrawing groups .

- Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of this compound revealed that modifications at specific positions could lead to improved therapeutic profiles. For instance, increasing the length or branching of side chains was correlated with enhanced inhibitory effects on cancer cell growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.